(E)-4-(4-Hydroxystyryl)pyridine
Description
Overview of Historical and Contemporary Research Trajectories for (E)-4-(4-Hydroxystyryl)pyridine
Research into this compound and its derivatives has evolved from fundamental synthesis and characterization to exploration of its diverse applications. Historically, the focus was on the synthesis of such compounds through various organic reactions like the Wittig reaction, Suzuki coupling, or Knoevenagel condensation. ontosight.aiirjet.net These methods allowed for the creation of a library of pyridine-based stilbenes for further study. nih.gov
Contemporary research has shifted towards harnessing the unique properties of this compound. Current investigations are exploring its potential as:
Pharmaceutical agents: Due to its structural similarity to known bioactive molecules, it is being studied for its potential as a ligand for various receptors. ontosight.ai Some studies have highlighted the cytotoxic activities of pyridine-based stilbenes against tumor cell lines. nih.gov
Biological probes: Its fluorescent properties make it a candidate for use in studying cellular processes. ontosight.ai
Material science components: Researchers are investigating its use in developing materials with specific optical or electrical properties. ontosight.ai This includes its application in nonlinear optical (NLO) materials. researchgate.net
Supramolecular chemistry: The compound's ability to form hydrogen bonds is being utilized in the design of complex, self-assembling molecular structures. nih.gov
Structural Relationship to Key Bioactive Stilbenoids
This compound is structurally analogous to resveratrol (B1683913), a well-known natural stilbenoid found in grapes and other plants. rsc.orggoogle.com Stilbenoids are a class of natural phenols characterized by a C6-C2-C6 backbone. genome.jp The key structural similarity lies in the presence of two aromatic rings connected by an ethylene (B1197577) bridge.
However, a crucial difference is the replacement of one of the phenyl rings of resveratrol with a pyridine (B92270) ring in this compound. This substitution of a carbon atom with a nitrogen atom significantly alters the electronic distribution and polarity of the molecule. acs.org This structural modification is a key area of research, as it can lead to compounds with altered biological activities and physicochemical properties compared to their parent stilbenoids. nih.govrsc.org For instance, some (E)-4-(substituted styryl)pyridines have shown inhibitory effects on vascular endothelial growth factor (VEGF) formation. rsc.org
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 197.23 g/mol | nih.gov |
| Molecular Formula | C13H11NO | nih.gov |
| IUPAC Name | 4-[(E)-2-pyridin-4-ylethenyl]phenol | nih.gov |
| XLogP3 | 2.8 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Scope and Academic Relevance of Current Investigations on this compound
The academic relevance of this compound stems from its position at the intersection of organic synthesis, medicinal chemistry, and materials science. ontosight.ai Current research is actively exploring its potential in several key areas:
Drug Discovery: The development of novel anticancer agents is a significant focus, with studies investigating the structure-activity relationships of various pyridine-based stilbenes. nih.gov The potential for these compounds to act as aldose reductase inhibitors for type II diabetes applications is also being explored. rsc.org
Fluorescent Probes: The photophysical properties of this compound and its derivatives are being studied for their application as fluorescent probes for biological imaging, including the detection of specific biomolecules like cysteine. rsc.orgresearchgate.nettandfonline.com
Nonlinear Optics: The compound and its derivatives are being investigated for their third-order nonlinear optical properties, which are crucial for applications in optical communications and data storage. researchgate.netacs.org
Supramolecular Chemistry and Crystal Engineering: The ability of this compound to participate in hydrogen and halogen bonding is being exploited to construct novel supramolecular architectures with defined topologies. nih.govnih.gov
The synthesis of new derivatives and the investigation of their photophysical and biological properties remain active areas of research, promising to expand the applications of this versatile compound. mdpi.comsemanticscholar.org
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P c a 21 | nih.gov |
| a (Å) | 23.354 | nih.gov |
| b (Å) | 5.6449 | nih.gov |
| c (Å) | 7.7373 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 90 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSWYXAQUBELKN-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of E 4 4 Hydroxystyryl Pyridine and Its Analogues
Classical and Contemporary Approaches to (E)-4-(4-Hydroxystyryl)pyridine Synthesis
Traditional organic synthesis provides a robust foundation for constructing the this compound scaffold. These methods primarily involve the formation of the pyridine (B92270) ring and the subsequent or concurrent introduction of the styryl and hydroxyl functional groups.
Condensation Reactions for Pyridine Ring Formation
The formation of the pyridine ring is a fundamental step in the synthesis of many pyridine derivatives. General approaches often rely on condensation reactions of carbonyl compounds. baranlab.org These methods typically involve the reaction of aldehydes and ketones with a nitrogen source, such as ammonia (B1221849) or hydroxylamine, to construct the heterocyclic ring. baranlab.org While broadly applicable, the specific application of these methods for the direct synthesis of this compound is less commonly detailed in favor of methods that introduce the styryl moiety to a pre-formed pyridine ring.
One notable method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrically substituted pyridines. baranlab.org Modifications to this method can allow for the synthesis of asymmetric pyridines. baranlab.org
Strategic Incorporations of Styryl and Hydroxyl Moieties
More direct and common strategies for synthesizing this compound involve the formation of the styryl group by reacting a pre-existing pyridine derivative with a suitable precursor containing the 4-hydroxyphenyl group. Several powerful reactions in organic chemistry can be employed for this purpose, including the Wittig reaction and Suzuki coupling. ontosight.ai
A frequently utilized method is the condensation reaction between 4-hydroxybenzaldehyde (B117250) and a pyridine derivative. For instance, the condensation of 1,4-dimethyl pyridinium (B92312) iodide with 4-hydroxybenzaldehyde in the presence of a base like piperidine (B6355638) can yield a stilbazolium salt, a precursor to the target molecule. irjet.net
The hydroxyl group on the phenyl ring is a key functional group that contributes to the compound's properties. ontosight.aimdpi.com Its incorporation is often achieved by using starting materials that already contain this moiety, such as 4-hydroxybenzaldehyde or p-coumaric acid. irjet.netmdpi.com The presence of the hydroxyl group can influence the reactivity and solubility of the compound. ontosight.ai
Mechanistic Insights into Key Synthetic Steps (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation and is highly relevant to the synthesis of styryl derivatives. chemistrylearner.comwikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. chemistrylearner.comwikipedia.org The reaction is usually catalyzed by a weak base, such as an amine like pyridine or piperidine. chemistrylearner.comwikipedia.org
The mechanism proceeds through the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate ion. chemistrylearner.comscienceinfo.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. scienceinfo.com The resulting aldol-type adduct subsequently undergoes elimination of a water molecule to form the final α,β-unsaturated product. chemistrylearner.comnumberanalytics.com
A variation of this reaction, the Doebner modification, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org In this modification, the condensation is followed by decarboxylation. wikipedia.orgorganic-chemistry.org
Biocatalytic and Enzyme-Mediated Synthesis of this compound and Related Pyridines
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. uni-graz.at Enzymes offer high regio- and stereoselectivity under mild reaction conditions, making them attractive catalysts for the synthesis of complex molecules like this compound. rsc.orgucl.ac.uknih.gov
Transaminase-Mediated Aldol (B89426) Reactions for Hydroxystyryl Pyridine Scaffolds
A novel and significant development in the synthesis of hydroxystyryl pyridines is the use of transaminase enzymes. rsc.orgucl.ac.uk While transaminases are well-known for their role in amine synthesis, certain transaminases, such as the one from Chromobacterium violaceum (CvTAm), have been discovered to exhibit promiscuous aldolase (B8822740) activity. rsc.orgucl.ac.ukrsc.org This allows them to catalyze the carbon-carbon bond formation necessary for creating the hydroxystyryl pyridine scaffold. rsc.org
This transaminase-mediated aldol reaction involves the condensation of an aryl acetaldehyde (B116499) with a pyridine carboxaldehyde. rsc.org This discovery has opened up new biocatalytic routes to these valuable compounds. rsc.orgucl.ac.uk
Enzyme Cascade Strategies for Diversified Styryl Pyridine Production
One-pot, multi-step enzyme cascades have been successfully developed to produce a range of hydroxystyryl pyridines. rsc.orgucl.ac.uknih.gov These cascades can start from readily available amino acids, such as L-tyrosine, and utilize a series of enzymes to generate the final product. nih.govrsc.org For example, a cascade involving a tyrosinase, a tyrosine decarboxylase, and a transaminase can be used to produce hydroxylated styryl pyridines. rsc.org The modular nature of these cascades allows for the production of a diverse range of styryl pyridine derivatives by varying the starting materials and the enzymes used in the cascade. nih.gov
| Starting Amino Acid | Enzymes Used | Product | Isolated Yield |
| L-Tyrosine | CnTYR, EfTyrDC, CvTAm | Catechol styryl pyridine 8b | 35% |
| 2c | EfTyrDC, CvTAm | Product 8c | 36% |
| 2d | EfTyrDC, CvTAm | Product 8d | 29% |
Data sourced from a study on one-pot enzyme cascades for halogenated hydroxystyryl pyridines. nih.gov The table showcases the yields of different styryl pyridine products obtained from various starting materials using specific enzyme combinations.
Advanced Synthetic Routes for Substituted Pyridines and Stilbazolium Derivatives
The synthesis of functionalized pyridines and their quaternary ammonium (B1175870) salts, known as stilbazolium derivatives, is a cornerstone of medicinal and materials chemistry. These compounds are often constructed using advanced chemical strategies that offer efficiency, control, and access to a wide diversity of structures.
Synthesis via 4-Picoline Oxidation and Rearrangement
A classical yet effective route to C4-functionalized pyridines, which are precursors to this compound, begins with 4-picoline (4-methylpyridine). This multi-step pathway involves an initial N-oxidation followed by a rearrangement reaction.
The process commences with the oxidation of 4-picoline, typically using an oxidizing agent like hydrogen peroxide in an acidic medium such as glacial acetic acid. This reaction selectively oxidizes the pyridine ring nitrogen to afford 4-picoline-N-oxide. google.comabertay.ac.uk The N-oxide is then activated by treatment with acetic anhydride. This leads to a rearrangement reaction, known as the Boekelheide reaction, to produce 4-picolyl acetate (B1210297). google.com Subsequent hydrolysis of the acetate ester, often under basic conditions, yields 4-pyridinemethanol. The final step to obtain the crucial aldehyde intermediate, 4-pyridinecarboxaldehyde (B46228), involves the oxidation of 4-pyridinemethanol. google.com This aldehyde serves as a key building block for creating the styryl structure through condensation or olefination reactions.
Table 1: Multi-step Synthesis from 4-Picoline to 4-Pyridinecarboxaldehyde
| Step | Starting Material | Reagents | Product |
| 1 | 4-Picoline | H₂O₂, Glacial Acetic Acid | 4-Picoline-N-oxide |
| 2 | 4-Picoline-N-oxide | Acetic Anhydride | 4-Picolyl acetate |
| 3 | 4-Picolyl acetate | Base (e.g., NaOH) | 4-Pyridinemethanol |
| 4 | 4-Pyridinemethanol | Oxidizing Agent (e.g., PCC) | 4-Pyridinecarboxaldehyde |
Metathesis Reactions for Stilbazolium Salts
Metathesis, or ion-exchange, reactions are a powerful tool for modifying the properties of ionic compounds like stilbazolium salts. This strategy is particularly useful for tuning solubility, thermal stability, and optical properties by swapping the counter-anion of a pre-synthesized stilbazolium cation.
The synthesis typically involves preparing a stilbazolium salt with a simple anion, such as a halide or tosylate, and then exchanging it for a more complex anion. For example, dicationic stilbazolium salts with tosylate counterions have been successfully converted to their corresponding bistriflimide salts. This is achieved by reacting the tosylate salt with a lithium triflimide salt in a suitable solvent. researchgate.netresearchgate.net The reaction drives to completion often due to the precipitation of the new, less soluble salt or the formation of a soluble byproduct that can be easily removed. This approach has been employed to create a variety of stilbazolium derivatives, including the well-known non-linear optical material DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) and its analogues like DSTMS (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate). google.com
Table 2: Examples of Metathesis Reactions for Stilbazolium and Related Salts
| Starting Salt | Metathesis Reagent | Resulting Salt | Reference |
| Dicationic Stilbazolium Ditosylate | Lithium Triflimide | Dicationic Stilbazolium Bistriflimide | researchgate.net |
| 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium Iodide | Sodium 2,4,6-trimethylbenzenesulfonate | DSTMS | google.com |
| Pyrylium Tosylates | Lithium Triflimide | Pyrylium Triflimides | unlv.edu |
One-Pot Multi-Component Reactions for Pyridine Hybrids
One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex, poly-substituted pyridine rings in a single step. These reactions combine three or more starting materials in a single reaction vessel, where a cascade of reactions occurs to form the final product, avoiding the need for isolation of intermediates.
Several MCR protocols have been developed for pyridine synthesis. A common approach involves the condensation of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an ammonium source or an alcohol. rsc.orgekb.eg For example, a mixture of a 1,3-dicarbonyl compound, an aldehyde, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) can lead to highly functionalized pyridines with four new bonds formed in a chemo- and regioselective manner. rsc.org Modifications of the classical Bohlmann-Rahtz pyridine synthesis have also been adapted into one-pot procedures. core.ac.uk To enhance the sustainability of these methods, microwave-assisted MCRs have been developed, which often result in excellent yields, high product purity, and significantly reduced reaction times compared to conventional heating methods. acs.orgmdpi.com
Table 3: Examples of One-Pot Multi-Component Reactions for Pyridine Synthesis
| Components | Catalyst/Conditions | Product Type | Reference |
| 1,3-Dicarbonyl, Aromatic Aldehyde, Malononitrile, Alcohol | NaOH | Substituted Pyridines | rsc.org |
| p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivatives, Ammonium Acetate | Microwave Irradiation | 3-Pyridine Derivatives | acs.org |
| Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Microwave Irradiation | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | mdpi.com |
Stereoselective Synthesis of this compound
The biological and material properties of 4-(4-hydroxystyryl)pyridine are intrinsically linked to its geometry. The (E)-isomer, where the substituents on the double bond are on opposite sides, is often the desired stereoisomer. Therefore, synthetic methods that provide high stereoselectivity are of paramount importance.
A primary strategy for achieving high (E)-selectivity in the formation of the styryl double bond is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) ylide. For the synthesis of this compound, this would entail reacting 4-pyridinecarboxaldehyde with the ylide generated from diethyl (4-hydroxybenzyl)phosphonate. The HWE reaction is renowned for its strong preference for forming the thermodynamically more stable (E)-alkene.
Alternatively, biocatalytic methods offer an excellent route to stereopure compounds under mild conditions. Recent research has shown that transaminase enzymes can catalyze the aldol-type addition between aryl acetaldehydes and pyridine carboxaldehydes to produce hydroxystyryl pyridines. rsc.orgresearchgate.net For instance, a transaminase from Chromobacterium violaceum was found to facilitate this C-C bond formation, leading to the desired styryl pyridine structure with inherent stereocontrol dictated by the enzyme's active site. rsc.org This enzymatic approach represents a green and highly selective alternative to traditional chemical methods.
Another method for controlling stereochemistry involves the use of specific catalysts and reaction conditions. For example, in the synthesis of nitroalkenes, the choice of solvent and temperature in a piperidine-catalyzed reaction between an aldehyde and a nitroalkane can selectively yield either the (E)- or (Z)-isomer. researchgate.net While not a direct synthesis of the target compound, this principle of kinetic versus thermodynamic control by modulating reaction parameters can be applied to related condensation reactions.
Advanced Spectroscopic and Structural Characterization Techniques Applied to E 4 4 Hydroxystyryl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (E)-4-(4-Hydroxystyryl)pyridine in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete picture of the molecule's constitution and stereochemistry can be assembled.
The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the aromatic protons on both the pyridine (B92270) and phenol (B47542) rings, as well as the vinylic protons of the ethylene (B1197577) bridge. The coupling constants (J) between adjacent protons provide valuable information about their spatial relationships.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for each carbon atom, including the quaternary carbons. The chemical shifts help to distinguish between the carbons of the two different aromatic rings and the olefinic carbons.
A representative table of ¹H and ¹³C NMR chemical shifts for this compound is provided below.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine Ring | ||
| H-2', H-6' | 8.58 (d) | 150.1 |
| H-3', H-5' | 7.37 (d) | 120.9 |
| C-4' | - | 143.8 |
| Phenol Ring | ||
| H-2, H-6 | 7.44 (d) | 127.7 |
| H-3, H-5 | 6.74 (d) | 115.5 |
| C-1 | - | 128.1 |
| C-4 | 9.54 (s, -OH) | 157.1 |
| Vinylic Bridge | ||
| H-α | 6.95 (d) | 123.5 |
| H-β | 7.25 (d) | 128.9 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com This is instrumental in confirming the connectivity of the protons within the pyridine and phenol rings and along the vinylic bridge. For instance, a cross-peak between the signals of H-α and H-β would confirm their direct coupling. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about protons that are close to each other in space, even if they are not directly bonded. rsc.org This is particularly crucial for establishing the (E)-stereochemistry of the double bond. A strong Nuclear Overhauser Effect (NOE) between the vinylic protons (H-α and H-β) and the absence of a significant NOE between the aromatic protons of the two rings confirms the trans configuration of the styryl moiety. researchgate.netrsc.org
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering a definitive confirmation of the molecular structure and insights into intermolecular interactions.
The crystallographic data reveals key geometric parameters, including bond lengths, bond angles, and torsion angles. The molecule is generally found to be nearly planar, with a small dihedral angle between the pyridine and phenol rings. nih.gov
This compound has been reported to crystallize in the orthorhombic crystal system with the space group Pca2₁ nih.gov.
Table 2: Selected Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | |
| a (Å) | 23.354 |
| b (Å) | 5.6449 |
| c (Å) | 7.7373 |
| Angles (°) | |
| α | 90 |
| β | 90 |
| γ | 90 |
| Volume (ų) | 1019.9 |
| Z | 4 |
The packing of this compound molecules in the crystal is stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bonding involving the hydroxyl group of the phenol ring and the nitrogen atom of the pyridine ring of an adjacent molecule. This O-H···N hydrogen bond is a key feature that dictates the supramolecular assembly in the solid state. nih.gov
In addition to hydrogen bonding, other weaker interactions such as C-H···O and π-π stacking interactions between the aromatic rings of neighboring molecules further stabilize the crystal structure. nih.govepa.gov The analysis of these interactions is crucial for understanding the physical properties of the material.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the conformational aspects of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of a derivative, 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrene sulfonate (HSSS), the FTIR spectrum confirms the presence of key functional groups. irjet.net A notable absorption band is observed at 3442 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl (-OH) group. irjet.net The vinyl C-H bending vibration is identified by the band at 3053 cm⁻¹. irjet.net Furthermore, a band at 836 cm⁻¹ is characteristic of the 1,4-substituted pyridinium (B92312) ring vibration. irjet.net For similar compounds, such as (E)-2,4-dichloro-5-(5-(4-hydroxystyryl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide, the -OH stretch is observed at 3345 cm⁻¹. mdpi.com The IR spectrum of 2-aminopyridinium p-toluenesulphonate has also been studied to understand its vibrational modes. researchgate.net The N-H stretching vibrations of a pyrrole (B145914) ring are typically seen in the 3400-3200 cm⁻¹ range. researchgate.net
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For pyridine, well-defined vibrational modes are observed, including ring deformation (598 cm⁻¹), ring breathing (978 cm⁻¹ and 1021 cm⁻¹), and ring stretching (1205 cm⁻¹, 1468 cm⁻¹, and 1568/1574 cm⁻¹). researchgate.net In surface-enhanced Raman scattering (SERS) studies of pyridine on an iron electrode, a broad band around 240 cm⁻¹ is assigned to the Fe-N vibration, indicating the molecule's interaction with the surface. researchgate.net For platinum(II) diimine acetylide complexes containing a pyridine-pyrazole ligand, resonance Raman spectra show vibrations characteristic of the coordinated diimine ligand, such as the ν(C=N) band at 1616 cm⁻¹. stfc.ac.uk The presence of bands common to the free pyridine spectrum, particularly around 1000 cm⁻¹, helps to identify the pyridine nature of the lowest unoccupied molecular orbital (LUMO). stfc.ac.uk The analysis of Raman spectra of fullerene (C60) and its derivatives demonstrates how shifts in peak positions and changes in intensity can indicate subtle structural modifications. mdpi.com
Electronic Absorption and Luminescence Spectroscopy
Electronic spectroscopy techniques are crucial for understanding the electronic structure, energy levels, and photophysical behavior of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within a molecule. For a derivative of this compound, specifically 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrene sulfonate (HSSS), the optical absorption spectrum in methanol (B129727) displays two distinct absorption peaks. irjet.net A major peak at approximately 392 nm is attributed to the π-π* transition, while a minor peak at 255 nm corresponds to an n-π* transition. irjet.net The region from 500 to 1100 nm shows very low absorption, indicating transparency in this range, which is a desirable property for nonlinear optical applications. irjet.net Studies on related hydroxystyryl dyes show that an increase in the dielectric permittivity of the solvent can lead to a bathochromic (red) shift of the absorption band maxima associated with the π → π* electronic transition. researchgate.net The position of the hydroxyl group on the styryl moiety influences the absorption maxima; for instance, 4-(p-hydroxystyryl)pyridine shows maximum absorption at a longer wavelength (around 325 nm) compared to unsubstituted styrylpyridine, which is attributed to the electron-donating properties of the hydroxyl group. nasa.gov The UV-Vis spectrum of pyridine itself shows absorption maxima at 202 nm and 254 nm. sielc.com
The photophysical properties of this compound and its derivatives are of significant interest. These compounds can exist in equilibrium between protonated and deprotonated forms, which is influenced by the pH of the environment. researchgate.netrsc.org For instance, aqueous solutions of (E)-1-(4-chlorobenzyl)-4-(4-hydroxystyryl)pyridinium chloride are yellow at a pH below 7 and red at a pH above 7. rsc.orgresearchgate.net This change is associated with the transformation between a benzenoid structure in acidic conditions and a quinoid structure in basic conditions. researchgate.netrsc.org
A key photochemical process for this class of compounds is the reversible E-Z (trans-cis) photoisomerization. semanticscholar.orgresearchgate.net The trans isomer is generally more stable than the cis isomer. doi.org Upon photo-irradiation, the E-isomer can be converted to the Z-isomer, and this process can often be reversed thermally or by irradiation at a different wavelength. semanticscholar.orgnih.gov The efficiency of this photoisomerization can be influenced by substituents on the molecule. semanticscholar.org For example, a meta-positioned hydroxyl group in a similar quinazolinone derivative was found to inhibit the reversible thermal Z-E isomerization. semanticscholar.org The isomerization process is fundamental to the function of these molecules as photoswitches in various applications. semanticscholar.orgnih.gov The excited-state dynamics, including the competition between deprotonation and isomerization, have been studied using femtosecond time-resolved spectroscopy. researchgate.netacs.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular weight of this compound is 197.23 g/mol . nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for analyzing such compounds. researchgate.net
Studies on isomeric N-chloro(or bromo)benzyl-substituted (E)-hydroxy-stilbazole halides have shown that the fragmentation patterns in mass spectrometry can be used to deduce the position of the hydroxystyryl group in the pyridine ring. researchgate.net In related hydroxystyryl pyridine compounds, accurate mass spectrometry data has been used to confirm the products of enzymatic reactions, for instance, by identifying a mass corresponding to the addition of reactants and the loss of a water molecule. researchgate.netnih.gov The fragmentation pathways of polymer ions, such as poly(2-vinyl pyridine), have been categorized into charge-directed fragmentations, charge-remote rearrangements, and charge-remote fragmentations via radical intermediates. nih.gov The analysis of fragmentation patterns of related heterocyclic systems, such as phthalazine-1,4-dione derivatives, reveals characteristic losses of small molecules like nitrogen, carbon monoxide, and acetylene, providing structural clues. raco.cat
Computational and Theoretical Investigations of E 4 4 Hydroxystyryl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations have proven to be invaluable in elucidating the fundamental characteristics of (E)-4-(4-hydroxystyryl)pyridine at the molecular level. These theoretical approaches allow for the prediction and understanding of various molecular properties that are often challenging to determine experimentally.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP, are employed to determine its optimized molecular geometry, vibrational frequencies, and other electronic properties. scirp.orgresearchgate.net These calculations reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior and reactivity. aps.org The pyridine (B92270) ring, a heterocyclic aromatic compound, is a key component in many biologically active molecules and its electronic properties are of significant interest in medicinal chemistry and drug design. researchgate.net
HOMO-LUMO Energy Gap Analysis and Correlation with Experimental Spectroscopy
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and electronic transitions of a molecule. scirp.orgschrodinger.com For this compound, the HOMO-LUMO gap can be calculated using DFT and correlated with experimental spectroscopic data, such as UV-Vis absorption spectra. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable, which can be a desirable property for applications in optoelectronics. schrodinger.comnih.gov The energy of this gap can be influenced by the presence of both electron-donating (like the hydroxyphenyl group) and electron-accepting (like the pyridinium (B92312) group) moieties within the molecule. researchgate.netdiva-portal.orgacs.org
| Computational Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the molecule's electronic excitability and chemical reactivity. A smaller gap often correlates with higher reactivity and potential for nonlinear optical activity. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wuxiapptec.com This map provides a color-coded guide to the charge distribution, where red regions indicate negative potential (electron-rich areas) and blue regions indicate positive potential (electron-poor areas). wuxiapptec.com For this compound, the MEP map helps to identify the sites that are most likely to be involved in electrophilic and nucleophilic attacks, thus predicting its reactivity in chemical reactions. researchgate.netias.ac.in The nitrogen atom in the pyridine ring, for instance, is typically an electron-rich site, while the hydrogen of the hydroxyl group is an electron-poor site. ias.ac.in
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge transfer between different parts of a molecule. By analyzing the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs, it is possible to quantify the strength of these interactions. For this compound, NBO analysis can provide insights into the charge transfer characteristics that are fundamental to its properties, including its potential for nonlinear optical applications.
Non-Linear Optical (NLO) Property Predictions (e.g., Hyperpolarizability)
This compound and its derivatives are of significant interest for their potential applications in nonlinear optics (NLO). diva-portal.orgacs.orgnih.gov Computational methods, particularly DFT, are used to predict the NLO properties of these molecules, such as the first hyperpolarizability (β). openreview.netnih.gov A high hyperpolarizability value is a key indicator of a material's potential for use in NLO devices. researchgate.net The presence of both an electron-donating group (the hydroxyphenyl moiety) and an electron-accepting group (the pyridine ring) connected by a π-conjugated bridge is a classic molecular design for enhancing NLO properties. researchgate.netdiva-portal.orgacs.org Theoretical calculations can explore how modifications to the molecular structure might further enhance these properties. nih.gov
| NLO Property | Description | Relevance to this compound |
| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Influences the linear optical properties of the molecule. |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | A high β value is crucial for applications like second-harmonic generation (SHG). The push-pull nature of this compound suggests a significant β value. |
| Second Hyperpolarizability (γ) | A measure of the third-order nonlinear optical response of a molecule. | Important for applications such as third-harmonic generation and optical switching. |
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation studies provide a dynamic perspective on the behavior of this compound. mdpi.comspringer.com These studies can simulate the molecule's behavior in different environments, such as in solution or in the solid state. Molecular dynamics simulations, for example, can reveal information about the conformational flexibility of the molecule and its interactions with surrounding solvent molecules. In the context of materials science, these simulations can help in understanding the packing of molecules in a crystal lattice and how intermolecular interactions, such as hydrogen bonding, influence the bulk properties of the material. researchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Studies on derivatives of this compound have revealed key binding modes and interactions with various enzymes. For instance, a series of (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives were docked into the active site of aldose reductase (ALR2), an enzyme implicated in diabetic complications. mdpi.com The docking results for these compounds, which share the core styryl-pyridine structure, showed that the phenolic hydroxyl group was crucial for binding, often interacting with the anion-binding site of the enzyme. mdpi.comresearchgate.net To assess selectivity, the binding behavior with the related enzyme aldehyde reductase (ALR1) was also calculated. mdpi.comresearchgate.net
In another study, quinazolinone derivatives featuring the (E)-2-(4-hydroxystyryl) moiety were evaluated as potential antileishmanial agents. nih.gov Molecular docking of a particularly active compound, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, into the active site of Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1) was performed to rationalize its potent in vitro activity. nih.gov This demonstrates the utility of docking in structure-based drug design, where understanding ligand-target interactions can guide the synthesis of more effective therapeutic agents.
The following table summarizes representative molecular docking studies on compounds related to this compound.
Table 1: Molecular Docking of this compound Derivatives
| Ligand Class | Target Enzyme | Key Findings |
|---|---|---|
| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives | Aldose Reductase (ALR2/ALR1) | Phenolic hydroxyl group interacts with the anion-binding site; used to predict binding affinity and selectivity. mdpi.comresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand within the binding pocket and understanding the flexibility of both the ligand and the target protein.
MD simulations can reveal how the initial binding pose, predicted by docking, evolves. For enzyme-ligand complexes, simulations lasting hundreds of nanoseconds or even microseconds can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com For example, in simulations of matrix metalloproteinase-13 (MMP-13) with various inhibitors, MD was used to analyze the stability of hydrogen bonds with threonine residues (T245, T247) and π-π stacking interactions with a phenylalanine residue (F252). mdpi.com Such analyses provide a more realistic and robust understanding of the binding event than docking alone.
In the context of peptides, MD simulations have been used to investigate conformational flexibility in solution. nih.gov By running simulations at different temperatures, researchers can observe changes in secondary structure and side-chain contacts, providing detailed insights into the peptide conformations that are essential for catalytic activity. nih.gov Although specific MD studies focusing solely on the conformational analysis of unbound this compound are not detailed in the searched literature, the principles are directly applicable. An MD simulation would reveal the flexibility of the styryl linker, the rotational freedom around the single bonds, and the preferred conformations of the molecule in different solvent environments, complementing the static picture from X-ray crystallography.
In Silico ADME Prediction and Pharmacokinetic Profiling of this compound Derivatives (excluding human data)
Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to estimate these pharmacokinetic parameters, allowing for the early identification of candidates with favorable drug-like properties and the filtering out of those with likely liabilities, such as poor absorption or high toxicity.
For various classes of styryl and pyridine derivatives, ADME properties have been computationally predicted. sciepub.comnih.gov These studies often calculate a range of molecular descriptors to assess druglikeness according to frameworks like Lipinski's Rule of Five. This rule suggests that poor permeation or absorption is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Further predictions can estimate parameters like intestinal absorption, Caco-2 cell permeability (a model for the gut wall), and interactions with metabolic enzymes. sciepub.comauctoresonline.org For example, a study on (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-one derivatives used the online preADMET program to predict ADME properties for 31 compounds, using blood-brain barrier penetration as a key selection criterion. sciepub.com Similarly, pyridine-4-carbohydrazide derivatives were evaluated for human intestinal absorption (HIA), with values ranging from 83% to 96%, indicating good predicted absorption. auctoresonline.org
The following table presents a typical set of ADME parameters that are predicted in silico for derivatives related to this compound.
Table 2: Representative In Silico ADME/Pharmacokinetic Parameters for Pyridine/Styryl Derivatives
| Parameter | Description | Typical Predicted Values/Observations |
|---|---|---|
| Molecular Weight (MW) | Mass of the molecule. | Generally designed to be < 500 Da to comply with Lipinski's rules. |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | Values are optimized for a balance between solubility and permeability. |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Generally ≤ 5. |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Generally ≤ 10. |
| Caco-2 Permeability | Predicts absorption across the intestinal wall. | Values > 0.90 cm/s are considered high permeability. auctoresonline.org |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. Based on the single-crystal X-ray diffraction data, the Hirshfeld surface of a molecule is constructed, which provides a graphical representation of the molecule's immediate environment and its close contacts with neighboring molecules. mdpi.comresearchgate.net The crystal structure data for this compound is available, showing it crystallizes in the Pca21 space group. nih.gov
The surface is typically mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Red spots on the dnorm map highlight short intermolecular contacts, which are often indicative of hydrogen bonds, while blue regions represent longer contacts.
Exploration of Biological Activities and Underlying Molecular Mechanisms of E 4 4 Hydroxystyryl Pyridine and Its Derivatives
Anti-angiogenic Mechanisms in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process. The inhibition of VEGF-induced signaling is a primary strategy in developing anti-angiogenic therapies.
(E)-4-(4-Hydroxystyryl)pyridine derivatives have been investigated for their potential to inhibit angiogenesis. For instance, a 4-pyridylmethylthio derivative demonstrated potent anti-angiogenic activity by inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF. nih.gov This compound was found to inhibit the VEGF receptor 2 (VEGFR-2) tyrosine kinase with an IC50 value of 26 nM, suggesting it binds to the catalytic domain of the receptor. nih.gov
Other natural and synthetic compounds also exhibit anti-angiogenic properties through VEGF/VEGFR pathway inhibition. For example, Bevacizumab, a monoclonal antibody, functions by binding to circulating VEGF, thereby preventing its interaction with VEGFR. nih.gov Ramucirumab, another monoclonal antibody, directly targets the extracellular domain of VEGFR-2. nih.govamegroups.org Small molecule inhibitors of VEGFR-2 tyrosine kinase, such as sorafenib (B1663141) and sunitinib, have also been developed. amegroups.org
The anti-angiogenic effects of various compounds are often evaluated by their ability to inhibit the activation of downstream signaling molecules. For example, the inhibition of PLCγ1 phosphorylation is an indicator of the anti-angiogenic mechanism of action for certain compounds. mdpi.comfrontiersin.org
Table 1: Examples of Anti-angiogenic Agents and their Mechanisms
| Compound/Drug | Mechanism of Action | Target |
|---|---|---|
| 4-pyridylmethylthio derivative | Inhibition of VEGFR-2 tyrosine kinase | VEGFR-2 |
| Bevacizumab | Binds to circulating VEGF | VEGF |
| Ramucirumab | Targets the extracellular domain of VEGFR-2 | VEGFR-2 |
| Sorafenib | Small molecule inhibitor of VEGFR-2 tyrosine kinase | VEGFR-2 |
| Sunitinib | Small molecule inhibitor of VEGFR-2 tyrosine kinase | VEGFR-2 |
| DOPAL | Inhibition of VEGFR-2 activation, mediated via PLCγ1 | VEGFR-2, PLCγ1 |
| Indole pyruvic acid (IPy) | Inhibition of VEGFR-2 activation, mediated via PLCγ1 | VEGFR-2, PLCγ1 |
Aldose Reductase Inhibition and Related Biochemical Pathways
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.complos.org Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications. nih.govopenmedicinalchemistryjournal.comaustinpublishinggroup.com Therefore, inhibiting aldose reductase is a key therapeutic strategy for managing these complications. nih.govopenmedicinalchemistryjournal.com
Derivatives of this compound have been explored as aldose reductase inhibitors. For instance, a series of hydroxypyridinone derivatives were designed and evaluated for their inhibitory activity against aldose reductase (ALR2). nih.gov Notably, one derivative, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, exhibited a potent IC50 value of 0.789 μM and showed high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1). nih.gov
The polyol pathway involves the conversion of glucose to sorbitol by aldose reductase, with NADPH as a cofactor, followed by the oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase, which uses NAD+ as a cofactor. nih.govmdpi.comaustinpublishinggroup.com In hyperglycemic states, the increased flux of glucose through this pathway can lead to a depletion of NADPH and NAD+, contributing to oxidative stress. nih.govmdpi.com
Table 2: Aldose Reductase Inhibitory Activity of a Hydroxypyridinone Derivative
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (ALR1/ALR2) |
|---|---|---|---|
| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | ALR2 | 0.789 | 25.23 |
| Epalrestat (positive control) | ALR2 | Not specified | 17.37 |
Investigation of Antiproliferative Mechanisms in Cellular Models (excluding human cell lines)
The antiproliferative properties of this compound and its derivatives have been studied in various non-human cellular models, revealing their potential to inhibit cell growth through modulation of the cell cycle and induction of apoptosis.
Inhibition of Cell Proliferation and Cell Cycle Modulation
Research has shown that certain derivatives of this compound can effectively inhibit cell proliferation and cause cell cycle arrest. For example, a study on pterostilbene (B91288) derivatives, which share structural similarities, demonstrated that these compounds can induce G2/M cell cycle arrest. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins such as p21, cyclin B1, and cyclin A2. nih.gov The interaction of the 4'-hydroxystyryl moiety with DNA polymerase has been proposed as a mechanism for inhibiting cell cycle progression. researchgate.net
Induction of Apoptosis and Associated Signaling Pathways
In addition to cell cycle arrest, derivatives of this compound can induce apoptosis, or programmed cell death. This process is often mediated by an increase in reactive oxygen species (ROS) and the activation of caspases. For example, some pterostilbene derivatives have been shown to induce apoptosis by reducing the expression of anti-apoptotic proteins like Bcl-2 and survivin, while enhancing the cleavage of PARP and caspase-3. nih.gov Xanthocillin X, another related compound, exhibited cytotoxicity through ROS-mediated apoptosis, which involved a reduction in mitochondrial membrane potential and activation of caspase-3. mdpi.com
Target Identification and Mechanistic Elucidation
The molecular targets of these compounds are being actively investigated. One key target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net Inhibition of EGFR signaling can block cell proliferation and survival pathways. researchgate.net Several 4-hydroxycinnamamide (B120813) derivatives have been found to be potent and specific inhibitors of EGFR tyrosine kinase activity. nih.gov
Another important target is tubulin. The inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. rsc.orgresearchgate.net Combretastatin (B1194345) A-4 and its analogues are well-known tubulin polymerization inhibitors. rsc.org Novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines, inspired by combretastatin A-4, have shown significant tubulin polymerization inhibition and potent anticancer activities. rsc.org
Table 3: Antiproliferative Mechanisms of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Mechanism | Key Molecular Events |
|---|---|---|
| Pterostilbene derivatives | Cell Cycle Arrest (G2/M), Apoptosis | Modulation of p21, cyclin B1, cyclin A2; Reduced Bcl-2 and survivin; Cleavage of PARP and caspase-3 |
| Xanthocillin X | ROS-mediated Apoptosis | Reduced mitochondrial membrane potential; Caspase-3 activation |
| 4-Hydroxycinnamamide derivatives | EGFR Tyrosine Kinase Inhibition | Specific inhibition of EGFR tyrosine kinase activity |
| 2-Aryl-3-arylamino-imidazo-pyridines/pyrazines | Tubulin Polymerization Inhibition | Disruption of microtubule dynamics; Cell cycle arrest in G2/M phase |
Antimicrobial Efficacy
Derivatives of this compound have also demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.
Several studies have reported the synthesis of novel pyridine (B92270) derivatives with significant antimicrobial properties. For example, N-alkylated pyridine-based organic salts have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com Some of these compounds also exhibited antibiofilm activity. mdpi.com
Other research has focused on isonicotinic acid hydrazide derivatives, which have shown potent antimicrobial activity against a panel of bacteria and fungi, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. mdpi.com Additionally, 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have been shown to possess weak antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.gov
Furthermore, 3-Dehydroxytubastrine, a compound isolated from a sub-Arctic ascidian, which is structurally related to (E)-1-(4-hydroxystyryl)guanidine, displayed antimicrobial activity against several bacteria, including Corynebacterium glutamicum, S. aureus, and methicillin-resistant S. aureus (MRSA). researchgate.net
Table 4: Antimicrobial Activity of Pyridine Derivatives
| Derivative Class | Tested Organisms | Observed Effect |
|---|---|---|
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Antibacterial and antibiofilm activity |
| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Potent antimicrobial activity |
| 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive and Gram-negative bacteria | Weak antimicrobial activity |
| 3-Dehydroxytubastrine | C. glutamicum, S. aureus, MRSA | Antimicrobial activity |
Activity against Bacterial Strains (e.g., E. coli)
This compound derivatives have demonstrated notable antibacterial activity against various bacterial strains, including the common Gram-negative bacterium Escherichia coli (E. coli). nih.govnih.gov Research has shown that the antibacterial efficacy of these pyridine derivatives is influenced by their specific structural features. nih.govresearchgate.net For instance, certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been identified as potential antimicrobial agents. nih.gov The mechanism of action for some derivatives involves interaction with the bacterial lipopolysaccharide (LPS) layer, a key component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net
Studies on various pyridine derivatives have revealed a broad spectrum of activity. For example, some N-alkylated pyridine-based salts have shown inhibitory effects against both E. coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov Specifically, certain compounds exhibited significant percentage of inhibition at a concentration of 100 μg/mL. nih.gov Furthermore, quinazolone pyridiniums have emerged as a promising class of antibacterial agents, with some derivatives showing potent activity against E. coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) as low as 1 μg/mL. mdpi.com The introduction of a pyridinium (B92312) moiety has been shown to be beneficial for antibacterial potential. mdpi.com Similarly, furyl derivatives of pyridine have also demonstrated good antibacterial effects on E. coli, with MIC values comparable to the antibiotic norfloxacin. mdpi.com
It is important to note that while some pyridine derivatives show broad-spectrum activity, others exhibit more specific actions. For instance, certain 4-hydroxy-4-(pyridyl)alk-3-en-2-ones displayed weak antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The diverse antibacterial profiles of these derivatives highlight the importance of structure-activity relationship studies in developing new and effective antibacterial agents. researchgate.net
| Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli | Potential antimicrobial agents | nih.gov |
| N-alkylated pyridine-based salts | E. coli, S. aureus | Inhibitory effects at 100 μg/mL | nih.gov |
| Quinazolone pyridiniums | E. coli, P. aeruginosa | MICs as low as 1 μg/mL | mdpi.com |
| Furyl pyridine derivatives | E. coli | MIC values of 2 to 4 μg/mL | mdpi.com |
| 4-hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive and Gram-negative bacteria | Weak antimicrobial activity | nih.gov |
Activity against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, has necessitated the search for novel therapeutic agents. nih.gov Pyridine derivatives have shown promise in this area, with several studies demonstrating their antimycobacterial potential. nih.govfrontiersin.orgrsc.org
Specifically, certain pyridine analogues have been synthesized and evaluated for their in vitro activity against resistant M. tuberculosis strains. nih.gov Some of these compounds displayed encouraging antimycobacterial activity, with IC50 values as low as 1.5 µM against the H37Rv strain. nih.gov Furthermore, these compounds have shown significant activity against drug-resistant isolates at non-cytotoxic concentrations. nih.gov
Research into 2,4-disubstituted pyridine derivatives has revealed their effectiveness against intracellularly located M. tuberculosis and biofilm-forming tubercle bacilli. frontiersin.org This is particularly significant as the ability of mycobacteria to form biofilms contributes to their resistance to antibiotics. frontiersin.org The mechanism of resistance to some of these pyridine derivatives has been linked to the upregulation of the MmpS5-MmpL5 efflux pump. frontiersin.org
Additionally, novel "mutual" bioactive amides, which combine pyridine-4-carbohydrazide (a derivative of the anti-tuberculosis drug isoniazid) with other antimicrobial agents, have exhibited potent antimycobacterial activity. rsc.org Many of these derivatives demonstrated MICs as low as ≤0.25 μM, surpassing the activity of isoniazid, particularly against drug-susceptible and multidrug-resistant M. tuberculosis strains. rsc.org These compounds also showed a favorable safety profile with no significant hemolysis at 125 μM. rsc.org
| Derivative Class | Mycobacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Pyridine analogues | M. tuberculosis H37Rv | IC50 of 1.5 µM | nih.gov |
| 2,4-disubstituted pyridine derivatives | Intracellular and biofilm-forming M. tuberculosis | Significant bactericidal activity | frontiersin.org |
| "Mutual" bioactive amides of pyridine-4-carbohydrazide | Drug-susceptible and MDR M. tuberculosis | MICs ≤0.25 μM | rsc.org |
| Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (H37 RV strain) | MIC of 12.5 μg/mL for most active compounds | scirp.org |
Mechanistic Studies of Antimicrobial Action (e.g., DNA gyrase inhibition)
The antimicrobial activity of this compound and its derivatives is attributed to various molecular mechanisms, with DNA gyrase inhibition being a key target. researchgate.net DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for maintaining DNA topology, making it an attractive target for antibacterial drugs. rsc.org
Several studies have explored the potential of pyridine derivatives as DNA gyrase inhibitors. For instance, quinoline (B57606) acetohydrazide-hydrazone derivatives have been synthesized and evaluated for their ability to inhibit DNA gyrase A and DNA gyrase B. researchgate.net Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of the enzyme. researchgate.net
Furthermore, ethyl urea (B33335) inhibitors have been identified as dual-targeting agents, inhibiting both DNA gyrase (GyrB) and topoisomerase IV (ParE). rsc.org This dual-targeting ability is advantageous as it can potentially reduce the development of bacterial resistance. rsc.org The binding of these inhibitors to the ATP-binding sites of GyrB and ParE competitively inhibits the hydrolysis of ATP, a critical step in the function of these enzymes. rsc.org
The structural features of these compounds play a crucial role in their inhibitory activity. For example, modifications to the 5-position of triazolopyridine ethyl ureas have led to a significant improvement in their inhibitory activity against E. coli GyrB. rsc.org These mechanistic studies are vital for the rational design and optimization of more potent and broad-spectrum antibacterial agents.
Antioxidant Activities and Mechanisms of Action
This compound and its derivatives have demonstrated significant antioxidant properties. mdpi.com The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals, which are highly reactive species that can cause cellular damage. mdpi.comnih.gov
The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The SET mechanism involves the transfer of a single electron from the antioxidant to the radical. mdpi.com The presence of hydroxyl (-OH) groups on the phenolic ring is crucial for this activity, and there is often a correlation between the number of free hydroxyls and the antioxidant capacity. mdpi.com
Studies on various derivatives have shown that their antioxidant potential can be influenced by the number and position of hydroxyl groups. derpharmachemica.com For example, 2-styrylchromones with more phenolic hydroxyl groups exhibit higher antioxidant activity. derpharmachemica.com The antioxidant activity of these compounds can be evaluated using various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the superoxide (B77818) radical scavenging (NBT) method. nih.govderpharmachemica.com
The antioxidant properties of pyridine derivatives may also contribute to their other biological activities, such as their anti-inflammatory effects, as free radicals are involved in the inflammatory process. nih.gov
Antiviral Activities (e.g., HIV Integrase Inhibition)
Derivatives of this compound have shown potential as antiviral agents, particularly as inhibitors of HIV-1 integrase. nih.gov HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral genome into the host cell's DNA. nih.govgoogle.com
A significant number of HIV-1 integrase inhibitors incorporate a pyridine moiety in their structure, highlighting the importance of this chemical scaffold in designing effective antiviral drugs. nih.gov Several classes of pyridine-containing compounds have been synthesized and evaluated for their anti-HIV-1 activity. For instance, 7-(4-fluorobenzyl)-6,7-dihydro-8H-pyrrolo[3,4-g]quinolin-8-one derivatives have demonstrated potent integrase inhibition. nih.gov
The mechanism of action of these inhibitors involves blocking the strand transfer reaction catalyzed by the integrase enzyme. google.com This specific inhibition of HIV integrase leads to the suppression of viral replication in infected cells. google.com The development of these inhibitors represents a significant advancement in the treatment of AIDS and related diseases. google.com
Anti-inflammatory Effects
This compound and its derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response involving various enzymes and signaling molecules.
One of the proposed mechanisms for the anti-inflammatory action of pyridine-4-one derivatives is their iron-chelating ability. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.govnih.gov By chelating iron, these compounds can inhibit the activity of these pro-inflammatory enzymes. nih.gov
Furthermore, the anti-inflammatory effects of these derivatives may also be linked to their antioxidant properties, as reactive oxygen species are known to contribute to the inflammatory process. nih.gov Studies using models of inflammation, such as carrageenan-induced paw edema in rats, have demonstrated the significant anti-inflammatory activity of certain 3-hydroxy-pyridine-4-one derivatives. nih.govnih.gov The potency of these compounds can be influenced by substitutions on the pyridine ring. nih.gov
Neuroprotective and Anti-Prion Efficacy (pre-clinical)
Pre-clinical studies have suggested that this compound derivatives may possess neuroprotective and anti-prion properties. researchgate.netuzh.ch Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.netnih.gov
The anti-prion activity of certain compounds is being investigated using techniques like the Protein Misfolding Cyclic Amplification (PMCA) technology, which allows for the in vitro replication of prions. nih.gov This method can be used to screen for chemical compounds that inhibit prion replication. nih.gov Some compounds have shown the ability to block the replication of prions from various species, including humans. nih.gov
The development of therapeutic agents for prion diseases is a significant challenge, and antibodies targeting the prion protein have been explored as a potential strategy. uzh.ch However, small molecule inhibitors like this compound derivatives offer an alternative approach. The neuroprotective effects of these compounds may be linked to their ability to inhibit the aggregation of pathological proteins, a common feature in many neurodegenerative diseases. researchgate.net While research in this area is still in the pre-clinical stage, it highlights a promising avenue for the development of new treatments for these devastating diseases. researchgate.netmdpi.com
Structure Activity Relationship Sar Studies of E 4 4 Hydroxystyryl Pyridine Derivatives
Impact of Substituent Modifications on Biological Activity
The introduction of different functional groups, or substituents, onto the core structure of (E)-4-(4-hydroxystyryl)pyridine can profoundly influence its biological activity. Research has shown that the type, position, and electronic properties of these substituents are critical determinants of the compound's efficacy.
Detailed research findings indicate that specific modifications can either enhance or diminish the desired biological effects. For instance, in studies on the antiproliferative activity of pyridine (B92270) derivatives, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance their effectiveness against various cancer cell lines. nih.gov Conversely, the addition of halogen atoms or bulky groups often leads to a decrease in antiproliferative activity. nih.gov
In a series of imidazo[4,5-b]pyridine derivatives, compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group showed potent and selective activity against colon carcinoma cells. mdpi.com Another study on pyridine dicarbonitrile derivatives found that compounds with tertiary alkyl amines at the C-6 position were generally more active than those with primary amines. mdpi.com Furthermore, substituting the C-4 position with meta-substituted halobenzenes was preferable to furan (B31954) or para-substituted analogues for anti-prion activity. mdpi.com
The table below summarizes the impact of various substituent modifications on the biological activity of pyridine-based compounds from different studies.
| Core Structure | Substituent/Modification | Position | Observed Impact on Biological Activity | Reference Cell Line/Target | Citation |
|---|---|---|---|---|---|
| Pyridine Derivative | -OMe, -OH, -NH2 groups | Various | Enhanced antiproliferative activity | Various cancerous cell lines | nih.gov |
| Pyridine Derivative | Halogen atoms or bulky groups | Various | Lower antiproliferative activity | Various cancerous cell lines | nih.gov |
| Imidazo[4,5-b]pyridine | Unsubstituted amidino group | - | Strong, selective activity (IC50 0.4 µM) | Colon Carcinoma (SW620) | mdpi.com |
| Imidazo[4,5-b]pyridine | 2-imidazolinyl amidino group | - | Strong, selective activity (IC50 0.7 µM) | Colon Carcinoma (SW620) | mdpi.com |
| Pyridine dicarbonitrile | Tertiary alkyl amines | C-6 | Generally more active than primary amines | PrPSc-infected mouse neuroblastoma (ScN2a) | mdpi.com |
| Pyridine dicarbonitrile | Meta-substituted halobenzenes | C-4 | Preferable to furan or para-substituted analogs | PrPSc-infected mouse neuroblastoma (ScN2a) | mdpi.com |
Role of the Styryl Moiety in Bioactivity and Pharmacophore Development
The styryl moiety, which consists of the ethenyl (-CH=CH-) bridge and the 4-hydroxyphenyl group, is a critical component for the biological activity of this compound. This structural feature is analogous to that found in resveratrol (B1683913), a natural compound known for a wide range of biological activities. mdpi.comrsc.orgnih.gov The hydroxyl (-OH) group on the phenol (B47542) ring is particularly important, often acting as a key hydrogen bond donor in interactions with biological targets. ontosight.ai
This moiety is a cornerstone in the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound derivatives, the pharmacophore typically includes:
A hydrogen bond donor feature from the phenolic hydroxyl group.
A hydrophobic region provided by the phenyl ring.
A specific spatial arrangement defined by the rigid ethenyl linker.
Studies combining ligand-based and structure-based pharmacophore modeling have been used to identify novel inhibitors for various protein targets. ijper.orgdergipark.org.tr The styryl pyridine structure is considered an interesting pharmacophore for developing inhibitors of aldose reductase for diabetes applications and for inhibiting vascular endothelial growth factor (VEGF) formation in cancer cells. rsc.org The planarity and rigidity of the styryl group help to properly orient the molecule within the binding site of a target protein or enzyme, thus contributing significantly to its binding affinity.
Influence of the Pyridine Core Modifications on Target Affinity and Selectivity
Modifications to the pyridine core are a key strategy for modulating the target affinity and selectivity of this compound derivatives. The nitrogen atom in the pyridine ring is a defining feature, influencing the molecule's electronic properties, solubility, and ability to form hydrogen bonds or ionic interactions. ontosight.airesearchgate.net
Furthermore, the synthesis of various fused heterocyclic systems based on the pyridine scaffold, such as pyrano[3,2-c]pyridine and pyrido[4,3-d]-pyrimidine, has been explored to develop potent and selective antitumor agents. nih.gov The position of the nitrogen atom within the heterocyclic system is a critical factor for biological activity. researchgate.net Strategic modifications of the pyridine ring, including the introduction of substituents or its incorporation into larger, rigid ring systems, can fine-tune the molecule's shape and electronic distribution to optimize interactions with a specific biological target, thereby enhancing affinity and selectivity. frontiersin.orgresearchgate.net
Correlation between Molecular Descriptors and Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.
For pyridine derivatives and related heterocyclic compounds, QSAR models have been developed to predict their activity and guide the design of new, more potent analogues. nih.govdergipark.org.tr These models help to understand the essential structural requirements for binding to a biological receptor. nih.gov
Key molecular descriptors that are often correlated with the biological activity of this compound derivatives include:
Hydrophobicity (logP): This descriptor measures the water-oil partition coefficient of a compound and is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Studies on related compounds suggest that hydrophobicity plays a dominant role in their inhibitory activity. nih.gov
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity describe the electronic nature of the molecule. These are critical for electrostatic and covalent interactions with biological targets. dergipark.org.tr
Steric Descriptors: Parameters like molecular volume and molar refractivity quantify the size and shape of the molecule. An optimal steric fit is necessary for effective binding to a receptor's active site. nih.gov
The table below illustrates some common molecular descriptors and their general relevance in SAR studies.
| Molecular Descriptor | Property It Describes | General Influence on Biological Activity | Citation |
|---|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity | Affects membrane permeability, solubility, and binding to hydrophobic pockets. Often shows an optimal value for activity. | nih.gov |
| Molar Refractivity (MR) | Molecular volume and polarizability (Steric properties) | Indicates the required size for optimal fit within a binding site. | nih.govdergipark.org.tr |
| Dipole Moment | Polarity and charge distribution in the molecule | Influences polar interactions with the target receptor and affects solubility. | dergipark.org.tr |
| EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Relates to the molecule's ability to donate or accept electrons, which is important for chemical reactivity and forming charge-transfer complexes. | dergipark.org.tr |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms (O, N) | Predicts hydrogen bonding capacity and is often correlated with cell permeability and oral bioavailability. | - |
By building robust QSAR models, researchers can predict the biological activity of unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest potential for success.
Design Principles for Enhanced Potency and Selectivity (pre-clinical)
Based on extensive SAR studies, a set of guiding principles has emerged for the pre-clinical design of this compound derivatives with enhanced potency and selectivity. These principles integrate the findings from substituent modification, the roles of the styryl and pyridine moieties, and computational QSAR analyses.
Principles for Enhancing Potency:
Preservation of the Hydroxystyryl Pharmacophore: The 4-hydroxystyryl group is fundamental. The phenolic -OH group should be maintained as it is often crucial for hydrogen bonding with the target. ontosight.ai
Introduction of Potentiating Substituents: Adding small, electron-donating groups such as hydroxyl (-OH) or methoxy (-OMe) to the aromatic rings can enhance biological activity, particularly antiproliferative effects. nih.gov
Principles for Enhancing Selectivity:
Strategic Modification of the Pyridine Core: The pyridine ring is a primary site for modifications aimed at improving selectivity. N-alkylation to form pyridinium (B92312) salts or the introduction of specific substituents can alter electrostatic potential and steric profile, thereby favoring binding to the intended target over off-targets. acs.org
Exploitation of Target-Specific Pockets: The size, shape, and position of substituents should be designed to fit uniquely into the binding site of the desired target. For example, meta-substituted groups on an aromatic ring were found to be preferable for a specific anti-prion target. mdpi.com
Rigidification of the Molecular Scaffold: Incorporating the pyridine core into fused ring systems (e.g., pyrrolopyridines, imidazopyridines) can reduce conformational flexibility. mdpi.comnih.gov A more rigid molecule has lower entropic loss upon binding, which can lead to higher affinity and selectivity for a specific receptor conformation.
By applying these design principles, medicinal chemists can more efficiently navigate the chemical space of this compound derivatives to develop novel drug candidates with improved therapeutic profiles for pre-clinical evaluation.
Development and Functionalization of E 4 4 Hydroxystyryl Pyridine Derivatives and Analogues
Synthesis and Characterization of Substituted (E)-4-(4-Hydroxystyryl)pyridine Analogues
The synthesis of this compound analogues typically involves well-established chemical reactions, with Knoevenagel condensation being a prominent method. researchgate.net This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (like a substituted phenylacetic acid) with a carbonyl compound (such as a pyridine-4-carbaldehyde derivative). For instance, the synthesis of stilbazolium derivatives, which are structurally related to this compound, often employs this condensation to form the characteristic styryl linkage. researchgate.net Another common approach is the reaction of a substituted benzaldehyde (B42025) with a methyl-substituted pyridine (B92270) derivative. For example, 4-(3-pyridin-4-ylpropoxy)benzaldehyde can be synthesized by reacting 4-hydroxybenzaldehyde (B117250) with a pyridine derivative in the presence of potassium carbonate. nih.gov
Modifications to the basic this compound structure can be made at several positions to modulate its physicochemical and biological properties. Substitutions on the phenolic ring or the pyridine ring can alter electron density, lipophilicity, and hydrogen bonding capacity, which in turn influences biological activity.
Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of characteristic protons and carbons of the pyridine ring, the vinyl group, and the substituted phenyl ring. researchgate.netmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the principal functional groups within the molecule, such as O-H stretching for the hydroxyl group, C=C stretching for the vinyl group, and vibrations characteristic of the aromatic rings. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. mdpi.com
Single-Crystal X-ray Diffraction: For crystalline solids, this method provides definitive proof of the molecular structure and stereochemistry, including the (E)-configuration of the double bond, and reveals details about the crystal packing and intermolecular interactions. researchgate.netnih.gov
| Compound/Analogue | Synthesis Method | Key Characterization Data | Reference |
| (E)-4-(3-ethoxy-2-hydroxystyryl)-1-methyl pyridinium (B92312) iodide (3ETSI) | Knoevenagel Condensation | Crystallizes in monoclinic system, space group P21/c. Structure confirmed by ¹H NMR and FTIR. | researchgate.net |
| (E)-1-ethyl-2-(4-nitrostyryl) pyridin-1-ium iodide (NSPI) | Knoevenagel Condensation | Crystallizes in the centric triclinic system, space group P-1. | researchgate.net |
| 4-(3-Pyridin-4-ylpropoxy)benzaldehyde | Nucleophilic Substitution | IR: 1671 cm⁻¹ (C=O). ¹H-NMR: 9.87 ppm (aldehyde proton). ¹³C-NMR: 191.76 ppm (C=O). | nih.gov |
| (E)-2-(4-hydroxystyryl)quinazolin-4(3H)-one | Aerobic Oxidative Cyclization | ¹H NMR (DMSO-d₆): δ 9.97 (s, 1H, OH), 7.87 (d, J = 16.1 Hz, 1H, vinyl H), 6.78 (d, J = 16.1 Hz, 1H, vinyl H). | mdpi.com |
Pyridine and Stilbazolium Derivatives in Medicinal Chemistry Scaffolds
The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its ability to engage in various biological interactions. sciencepublishinggroup.comresearchgate.net Pyridine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. nih.govresearchgate.netjchemrev.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts weak basicity and water solubility, which are desirable features for drug candidates. jchemrev.com
Stilbazolium salts, which are N-alkylated derivatives of styrylpyridines like this compound, are another important class of compounds in medicinal chemistry. These cationic molecules have been investigated for various applications, particularly as nonlinear optical materials and as biologically active agents. researchgate.net The introduction of a positive charge on the pyridine nitrogen can enhance interactions with biological targets and influence cell uptake.
The combination of the pyridine or stilbazolium scaffold with other pharmacophores is a common strategy in drug discovery. For example, researchers have synthesized pyridine-based sulphonamides as potential antidiabetic agents and chromone (B188151) derivatives bearing a pyridinium moiety as multi-target-directed ligands for Alzheimer's disease. ijpsonline.com The versatility of the pyridine nucleus allows for its integration into complex molecular architectures to target a wide spectrum of diseases. researchgate.net
Conjugates and Hybrid Molecules Incorporating the this compound Moiety (e.g., Thiazolyl-Pyridine Hybrids)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with enhanced activity or novel mechanisms of action. mdpi.comrsc.org This approach can lead to dual-targeting agents, potentially overcoming drug resistance and improving pharmacokinetic profiles. rsc.org The this compound moiety is an attractive candidate for inclusion in such hybrid structures.
A notable example is the development of thiazolyl-pyridine hybrids as potential anticancer agents. mdpi.comnih.gov The thiazole (B1198619) ring is another heterocyclic structure known for its diverse biological activities. By linking a thiazole unit to a pyridine-containing scaffold, researchers have created novel compounds with significant antiproliferative effects.
For instance, a series of thiazolyl pyridines linked to a thiophene (B33073) moiety via a hydrazone group was synthesized and evaluated for anticancer activity against a human lung cancer cell line (A549). mdpi.com The results showed that many of these hybrid compounds displayed excellent anticancer activity, in some cases superior to the reference drug doxorubicin. mdpi.com Molecular docking studies suggested that these hybrids could act by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com Another study reported the synthesis of pyridine-thiazole hybrids where compounds showed high antiproliferative activity against various tumor cell lines, with a particular derivative exhibiting an IC₅₀ of 0.57 µM in a human leukemia cell line. nih.gov
| Hybrid Compound Class | Synthesis Highlights | Biological Activity Findings | Reference |
| Thiophenyl Thiazolyl-Pyridine Hybrids | One-pot multi-component reaction of a thiazolyl ethanone (B97240) with benzaldehyde derivatives and malononitrile. | Potent anticancer activity against lung cancer (A549) cell line, potentially via EGFR inhibition. | mdpi.com |
| Pyridine-Thiazole Hybrids | Claisen-Schmidt condensation followed by cyclocondensation reactions. | High antiproliferative activity against leukemia, colon, breast, and lung cancer cell lines. | nih.gov |
| Thiadiazolyl-Pyridine Hybrids | Multicomponent reaction of 5‐acetylthiadiazole with an aldehyde in acetic acid and ammonium (B1175870) acetate (B1210297). | Exhibited considerable activity against human lung (A549) and liver (HepG2) carcinoma cell lines. | bohrium.com |
Stilbene (B7821643) Analogues (e.g., Resveratrol (B1683913) and its Oligomers) as Comparative Research Models
Stilbene analogues, particularly the well-studied phytoalexin resveratrol (3,5,4'-trihydroxy-trans-stilbene), serve as crucial comparative models in the research and development of this compound derivatives. unich.it Resveratrol itself possesses a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. unich.it The structural similarity between resveratrol and this compound—both containing a hydroxystyryl core—makes resveratrol and its derivatives excellent benchmarks for structure-activity relationship (SAR) studies.
Research on stilbene analogues has provided key insights into how chemical modifications affect biological function:
Hydroxyl Groups: The number and position of hydroxyl (–OH) groups on the stilbene rings are critical for activity. Increasing the number of hydroxyl groups can enhance antioxidant and cytotoxic activity. nih.gov For example, the 4'-hydroxy group has been shown to be crucial for the antiproliferative effects of resveratrol. nih.gov The synthesis of 4,4'-dihydroxy-trans-stilbene resulted in a compound with nine times greater antiproliferative efficiency than resveratrol, highlighting the importance of this specific substitution. nih.gov
Methoxy (B1213986) Groups: Methylation of the hydroxyl groups to form methoxy (–OCH₃) groups can increase lipophilicity and metabolic stability, leading to improved bioavailability and cellular uptake. nih.gov Pterostilbene (B91288), a naturally occurring dimethylated analogue of resveratrol, often exhibits stronger biological effects than its parent compound. mdpi.com However, a balance is necessary, as extensive methoxylation can sometimes reduce activity.
Other Substitutions: The introduction of other functional groups, such as halogens, can further modulate the biological properties of stilbenes. mdpi.com
| Stilbene Analogue | Key Structural Feature(s) | Comparative Significance | Reference |
| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | Benchmark for antioxidant and antiproliferative activities. The 4'-OH group is vital. | unich.itnih.gov |
| Pterostilbene | 3,5-dimethoxy-4'-hydroxy-trans-stilbene | Dimethyl ether of resveratrol; shows enhanced lipophilicity, bioavailability, and often stronger antifungal and anticancer activity. | nih.govmdpi.com |
| 4,4'-dihydroxy-trans-stilbene | Hydroxyl groups at both 4 and 4' positions. | Demonstrates significantly higher antiproliferative effects compared to resveratrol. | nih.gov |
| (E)-3,4,5,4′-tetramethoxystilbene (DMU-212) | Four methoxy groups. | Possesses enhanced anticancer activity (apoptosis induction, cell growth inhibition) compared to resveratrol. | nih.gov |
Emerging Applications of E 4 4 Hydroxystyryl Pyridine Beyond Biological Contexts
Applications in Materials Science
The distinct molecular structure of (E)-4-(4-Hydroxystyryl)pyridine and its derivatives makes them valuable components in the development of advanced materials with specialized optical and polymeric properties.
Nonlinear Optical (NLO) Materials Development
This compound and its derivatives, particularly stilbazolium compounds, are recognized for their significant nonlinear optical (NLO) properties. These materials are crucial for applications in photonics, optical information processing, and optical memory storage. irjet.net The NLO response in these organic molecules often arises from a molecular structure featuring an electron donor and an electron acceptor connected by a π-conjugated system, which leads to high hyperpolarizability. irjet.net
Ionic organic NLO materials, such as those derived from this compound, offer the advantage of tunable chemical, mechanical, and thermal properties by simply altering the counter-ions. irjet.net This flexibility allows for the design of materials with optimized performance for specific NLO applications.
Photonic Applications and THz Generation
Derivatives of this compound are at the forefront of materials development for terahertz (THz) wave generation. irjet.net THz radiation, occupying the frequency range between microwaves and infrared light, has numerous applications in spectroscopy, imaging, and communications.
Organic electro-optic crystals based on pyridinium (B92312) salts have demonstrated high efficiency in generating THz waves through processes like optical rectification and difference frequency generation. researchgate.net For instance, crystals of 4-(4-hydroxystyryl)-1-methylpyridinium (OHP) with certain counter-ions exhibit large optical nonlinearities and are transparent in the visible range, making them superior for THz wave generation. researchgate.net Specifically, an OHP-based crystal, OHP 4-chlorobenzenesulfonate (B8647990) (OHP-CBS), has shown significantly higher optical-to-THz conversion efficiency compared to standard inorganic crystals like ZnTe. researchgate.net Other organic crystals such as DAST, DSTMS, and OH1 are also efficient THz emitters. optica.orgnccr-must.ch
| Crystal | Pump Wavelength (nm) | Conversion Efficiency Enhancement (vs. ZnTe) |
| OHP-CBS | 1300 | ~27 times higher |
| OHQ-CBS | 1300 | 27 times higher peak-to-peak electric field |
| HMQ-TMS | 1000 | 41 times higher energy conversion efficiency |
This table summarizes the enhanced THz generation efficiency of various organic crystals, including derivatives of this compound, compared to the standard inorganic crystal ZnTe.
The development of these organic crystals showcases the potential of this compound derivatives in advancing photonic technologies, particularly in the generation of high-power and broadband THz radiation.
Polymer Chemistry: Styrylpyridine-Based Polymers
Polymers are large molecules, or macromolecules, composed of many repeating subunits known as monomers. youtube.com They are ubiquitous in nature, forming the basis of everything from DNA and proteins to cellulose (B213188) in plants. youtube.comyoutube.com The process of forming these long chains is called polymerization. youtube.com Synthetic polymers, derived from petroleum oil, are manufactured through chemical reactions and have become indispensable in modern life, finding use in plastics, rubbers, and synthetic fibers. youtube.com
While specific research on polymers based solely on the this compound monomer is not extensively detailed in the provided search results, the general principles of polymer chemistry suggest its potential as a monomer. The presence of a vinyl group and a phenolic hydroxyl group could allow it to participate in various polymerization reactions, such as addition or condensation polymerization. youtube.com The resulting styrylpyridine-based polymers could exhibit interesting optical, thermal, or mechanical properties, stemming from the rigid, conjugated structure of the monomer unit.
Chemosensing and Fluorescent Probe Development
The inherent fluorescence and reactive nature of the this compound scaffold make it an excellent candidate for the development of chemosensors and fluorescent probes for various analytes.
Design and Mechanism of Chemosensors Based on Pyridine (B92270) Derivatives
Pyridine derivatives are widely utilized in the design of chemosensors due to their favorable electronic properties, basicity, synthetic versatility, and good optical characteristics. nih.gov These chemosensors can detect a variety of species, including metal ions and anions, through mechanisms that lead to a measurable change in color (colorimetric) or fluorescence (fluorometric). nih.govbohrium.com
The design of these sensors often involves incorporating the pyridine moiety into a larger molecular structure that includes a signaling unit and a recognition site. The interaction of the analyte with the recognition site triggers a change in the electronic properties of the molecule, which in turn alters its absorption or emission of light. Common mechanisms include:
Intramolecular Charge Transfer (ICT): In donor-π-acceptor (D–π–A) systems, the binding of an analyte can modulate the efficiency of charge transfer from the donor to the acceptor, leading to a change in the fluorescence signal. nih.gov
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating ligand can restrict intramolecular rotations or vibrations, leading to a significant increase in fluorescence intensity.
Photoinduced Electron Transfer (PET): The analyte can interact with the sensor in a way that either initiates or inhibits the transfer of an electron from a donor to a fluorophore, causing fluorescence quenching or enhancement. bohrium.com
Future Research Directions and Unresolved Challenges for E 4 4 Hydroxystyryl Pyridine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of (E)-4-(4-Hydroxystyryl)pyridine and its analogs has traditionally relied on established reactions like the Knoevenagel condensation. acs.orgresearchgate.net However, the future of its production and derivatization hinges on the development of more efficient, versatile, and environmentally benign synthetic strategies.
A significant challenge lies in moving beyond classical methods towards greener chemistry. bohrium.com Recent advancements in biocatalysis offer a promising avenue. For instance, the use of transaminase enzymes has been shown to mediate aldol (B89426) addition reactions to create hydroxystyryl pyridines. rsc.orgnih.govresearchgate.net These enzymatic cascades are noted for their sustainability, high selectivity, and ability to operate under mild conditions, representing a key direction for future synthetic efforts. rsc.orgnih.govresearchgate.net Further exploration into different wild-type and mutant enzymes could expand the substrate scope and reaction efficiency. rsc.orgnih.gov
Another innovative and sustainable approach involves the ambient oxidation of alkylidene dihydropyridines (ADHPs). yorku.ca This method circumvents the harsher conditions often required in traditional oxidation reactions by using air as the oxidant. yorku.ca Optimizing this one-pot oxidation process for this compound precursors could provide a robust and chemoselective route to the target molecule and its derivatives. yorku.ca
Furthermore, advancements in transition-metal-catalyzed cyclization and cross-coupling reactions present new opportunities for constructing the pyridine (B92270) core and introducing diverse functionalities, moving beyond the limitations of traditional condensation strategies. researchgate.net The development of unified synthetic approaches that can efficiently generate a library of resveratrol-derived natural products, including hydroxystyryl pyridines, remains a significant goal. umich.edu
Deeper Mechanistic Elucidation of Biological Activities in Non-Human Models
Preliminary research has identified this compound and its derivatives as promising candidates for various therapeutic applications, yet the underlying mechanisms of action are not fully understood. Structurally related to resveratrol (B1683913), some (E)-4-(substituted styryl)pyridines have been shown to inhibit the formation of vascular endothelial growth factor (VEGF) and the expression of telomerase-related genes in cancer cell lines like HT-29. rsc.orgnih.govresearchgate.net Others have been identified as aldose reductase inhibitors, suggesting potential for type II diabetes applications. rsc.orgnih.govresearchgate.netmdpi.com
Future research must focus on in-depth mechanistic studies in relevant non-human models. This includes:
Oncology: Elucidating the specific signaling pathways affected by the compound in cancer models. For example, investigating its effect on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) or protein kinase C (PKC) pathways. umich.edu
Metabolic Disease: Validating the aldose reductase inhibition in animal models of diabetes and exploring the downstream metabolic consequences. mdpi.com The antioxidant properties observed in some derivatives, which are critical for combating diabetic complications, also warrant further investigation. mdpi.com
Neurodegenerative Disease: Exploring the potential of these compounds for imaging and interacting with protein fibrils, such as amyloid-β, which are hallmarks of diseases like Alzheimer's. nih.gov
Infectious Disease: Expanding on initial findings that show stilbene (B7821643) derivatives possess antimicrobial and antifungal properties. researchgate.netresearchgate.net This involves screening against a wider range of pathogens and elucidating the mechanism of microbial inhibition.
A significant challenge is understanding how these molecules interact with specific cellular components. The methylated derivative, (E)-4-(4-Hydroxystyryl)-1-methylpyridin-1-ium (HSP), is a known fluorescent probe for mitochondria, and further modifications can redirect it to the nucleus. acs.org This suggests that the core structure has inherent organelle-targeting properties that could be exploited for therapeutic delivery, but the precise mechanisms governing this targeting need to be unraveled using advanced cell imaging in non-human models, such as studies of apoptosis in HepG2 cells or in living mice. acs.orgnih.gov
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry offers a powerful toolkit to accelerate the research and development of this compound derivatives. Molecular docking and dynamics simulations can provide crucial insights into the interactions between these ligands and their biological targets, guiding the design of more potent and selective molecules.
Initial molecular dynamics modeling has already suggested that hydroxystyryl pyridines could be potential inhibitors of human pancreatic amylase (HPA), marking them as useful scaffolds for future studies. rsc.orgnih.gov Similarly, docking studies have been employed to propose the binding modes of related derivatives with aldose reductase, helping to explain their inhibitory activity. mdpi.com
Future computational work should focus on:
Predictive Docking: Systematically docking virtual libraries of novel this compound derivatives against a range of biological targets, including kinases, polymerases, and other enzymes implicated in disease. umich.edunih.gov
Mechanism Simulation: Using quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction mechanisms, such as enzyme-mediated synthesis or the chemical reactions underlying biological activity.
Property Prediction: Employing Density Functional Theory (DFT) and other theoretical calculations to predict the electronic, photophysical, and adsorption properties of new derivatives. bohrium.com This can aid in the design of molecules for specific technological applications, such as corrosion inhibitors or optical materials. bohrium.com
A key challenge is to refine the accuracy of these computational models by calibrating them with experimental data. This iterative cycle of prediction, synthesis, and testing is essential for the successful optimization of lead compounds.
Diversification of Chemical Space through New Derivatization Strategies
The core structure of this compound is a versatile scaffold that can be chemically modified to fine-tune its properties. Expanding the chemical space through new derivatization strategies is crucial for developing compounds with improved potency, selectivity, and novel functionalities.
A primary area for future work is the strategic substitution on both the pyridine and the hydroxystyryl rings. Research has already shown that introducing simple functional groups can have profound effects. For example, the addition of an ortho-hydroxyl group to a methylated analog of the parent compound was sufficient to switch its fluorescent targeting from mitochondria to the cell nucleus. acs.org The synthesis of derivatives with different halogen, methoxy (B1213986), and alkyl substituents has been explored to modulate biological activity and physical properties. acs.orgmdpi.comresearchgate.netresearchgate.net
Future derivatization strategies should explore:
Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve metabolic stability or binding affinity.
Conjugation: Attaching the core scaffold to other molecules, such as peptides, antibodies, or other pharmacophores, to create targeted agents or multifunctional drugs.
Supramolecular Chemistry: Designing derivatives that can participate in specific non-covalent interactions, enabling their use as building blocks for self-assembling materials or as hosts in host-guest complexes. nih.gov
Labeling: Developing new methods for attaching reporter tags (e.g., fluorophores, radioisotopes) to facilitate mechanistic studies and diagnostic applications, building on strategies like derivatization-enhanced mass spectrometry detection. nih.gov
The challenge lies in developing synthetic routes that are flexible enough to allow for the easy introduction of a wide variety of functional groups at specific positions on the molecule. nih.gov
Potential in Emerging Non-Biological Technological Applications
Beyond its biological potential, the unique photophysical and electronic properties of the this compound scaffold make it a candidate for several emerging technological applications. These N-heterocyclic dyes are known for their potential in materials science. nih.gov
Key areas for future exploration include:
Fluorescent Probes and Sensors: The methylated derivative (E)-4-(4-Hydroxystyryl)-1-methylpyridin-1-ium is already established as a fluorescent probe for imaging mitochondria, possessing favorable two-photon absorption properties. acs.org Its nature as a molecular rotor, where fluorescence changes upon binding and restriction of rotation, can be exploited. acs.org Future work could involve designing derivatives that act as "turn-on" fluorescent sensors for specific ions, reactive oxygen species, or other biomolecules in living systems. tandfonline.comrsc.org
Organic Electronics: The conjugated π-system of the molecule suggests potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov Research is needed to characterize the electroluminescent properties of this compound and its derivatives and to integrate them into device architectures.
Corrosion Inhibition: Related pyridazine (B1198779) compounds have shown high efficacy as corrosion inhibitors for steel in acidic environments. bohrium.com They work by adsorbing onto the metal surface and forming a protective complex. bohrium.com Investigating the potential of this compound and its derivatives as eco-friendly corrosion inhibitors for various metals and alloys is a promising and practical research direction.
A significant unresolved challenge is to establish a clear structure-property relationship that connects specific chemical modifications to desired technological performance, whether it be enhanced fluorescence quantum yield, improved charge transport, or stronger surface adsorption.
Q & A
Q. Why do some studies report potent kinase inhibition while others show negligible activity?
- Root causes :
- Kinase isoform specificity : Test against a panel of kinases (e.g., MAPK vs. PKA).
- Cellular uptake differences : Use radiolabeled compound to quantify intracellular concentration.
- Resolution : Structural modifications (e.g., adding a methyl group) can enhance selectivity for specific kinase families .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
